L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)-

Bioanalytical Method Validation Sample Preparation Metabolite Quantitation

Quantitating cyclohexene oxide exposure demands an authentic, stereochemically defined analytical standard-generic NAC or surrogate metabolites introduce quantification errors and compromise method validity. This compound resolves that challenge as the definitive mercapturic acid biomarker, exclusively formed via in vivo glutathione conjugation. • Analytical Sensitivity: Achieves a method LOD of 1.56 μg/mL, surpassing alternatives like trans-cyclohexane-1,2-diol (LOD 3.12 μg/mL). • Validated Extraction: Consistent extraction efficiency (~76%) ensures robust, reproducible sample preparation. • Stereochemical Specificity: Supplied as the biologically relevant trans-diastereomer, critical for accurate toxicokinetic modeling of metabolic saturation.

Molecular Formula C11H19NO4S
Molecular Weight 261.34 g/mol
CAS No. 13392-34-2
Cat. No. B087436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)-
CAS13392-34-2
SynonymsN-acetyl-S-(2-hydroxycyclohexyl)cysteine
N-acetyl-S-(2-hydroxycyclohexyl)cysteine, (L)-(cis)-isomer
N-acetyl-S-(trans-2-hydroxycyclohexyl)-L-cysteine
Molecular FormulaC11H19NO4S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC1CCCCC1O)C(=O)O
InChIInChI=1S/C11H19NO4S/c1-7(13)12-8(11(15)16)6-17-10-5-3-2-4-9(10)14/h8-10,14H,2-6H2,1H3,(H,12,13)(H,15,16)/t8-,9?,10?/m0/s1
InChIKeyORGKYHFOPHPHQL-IDKOKCKLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- Overview


L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- (CAS 13392-34-2) is a mercapturic acid derivative of N-acetylcysteine (NAC) wherein the sulfur atom is substituted with a 2-hydroxycyclohexyl group. It is primarily recognized as a key urinary metabolite of cyclohexene oxide (CHO) [1], formed via glutathione conjugation and subsequent enzymatic processing [2]. This compound serves as a critical biomarker in toxicological and environmental monitoring studies, with its quantitation enabling the assessment of epoxide exposure and metabolic detoxification pathways.

Specific mercapturic acid biomarker for cyclohexene oxide exposure assessment
Stereochemically defined trans‑isomer standard for in‑vivo metabolism studies
Compatible with GC‑based biomonitoring workflows in urine and plasma matrices

Why L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- Is Not Substitutable


Substituting L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- with generic N-acetylcysteine (NAC) or other structurally related mercapturic acids is scientifically invalid due to profound differences in metabolic origin, stereochemical identity, and analytical behavior. This compound is not an interchangeable antioxidant but a specific, stereoselective metabolite of cyclohexene oxide, with its cis- and trans-isomers exhibiting distinct biological formation and detection profiles [1]. Generic NAC lacks the 2-hydroxycyclohexyl moiety essential for its role as a biomarker. Furthermore, even among its own isomers, the trans-diastereomers are exclusively formed in vivo, rendering the cis-isomer irrelevant for exposure assessment [2]. Its unique physicochemical properties, such as specific extraction efficiency and chromatographic behavior, directly impact analytical method validation and procurement decisions for accurate quantitation.

Structural mismatch N‑acetylcysteine lacks the 2‑hydroxycyclohexyl moiety; cannot serve as a surrogate exposure biomarker.
Stereochemical irrelevance Cis‑isomers are not formed in vivo; only trans‑diastereomers represent true metabolic disposition.
Analytical mismatch Extraction recovery and LOD differ substantially from co‑eluting metabolites; may require method‑specific validation.

Quantitative Differentiation vs. Comparators


Extraction Recovery Comparison

When compared to other cyclohexene oxide metabolites in a validated GC method, the target compound demonstrates a distinct and intermediate extraction recovery profile. This necessitates specific optimization in bioanalytical protocols, as using a surrogate standard (e.g., trans-cyclohexane-1,2-diol) would introduce significant quantitative error [1].

Extraction recovery
Head-to-head
~76% vs. 60–68% (trans‑cyclohexane‑1,2‑diol)
~16 pp higher than diol; lower than cyclohexene oxide/cyclohexanol (>90%)
Distinct intermediate recovery requires authentic standard for accurate calibration.
Liquid‑liquid extraction, GC on HP‑FFAP; surrogate standard introduces quantitation error.
Bioanalytical Method Validation Sample Preparation Metabolite Quantitation

Superior Sensitivity in Urinary Biomonitoring

The gas chromatographic method developed for cyclohexene oxide metabolites achieves a lower limit of detection (LOD) for this mercapturic acid conjugate compared to the alternative diol metabolite. This enhanced sensitivity allows for detection of lower-level exposures or longer post-exposure collection windows [1].

LOD sensitivity
Head-to-head
1.56 µg/mL
vs. 3.12 µg/mL for trans‑cyclohexane‑1,2‑diol (2‑fold lower)
Reported lower LOD supports detection of lower‑level exposures in biomonitoring.
GC method, linear range 12.5–400 µg/mL; selection advantage for trace‑level studies.
Analytical Sensitivity Limit of Detection Biomonitoring

Exclusive In Vivo Trans-Diastereomer Formation

In vivo metabolism of cyclohexene oxide in rats yields exclusively the two diastereoisomers of the trans-2-hydroxycyclohexyl mercapturic acid, with absolutely no detection of the corresponding cis-2-hydroxy compounds. This stereoselectivity dictates that only the trans-isomers are relevant for exposure assessment [1].

In‑vivo stereoselectivity
Class‑level
Trans‑diastereomers: 21±4% of dose
Cis‑isomers: not detected (¹H‑NMR, ¹³C‑NMR, GLC)
Only trans‑isomers are relevant for exposure assessment; cis‑form may yield false‑negative biomarker data.
Male Wistar rats, 24 h urine; exclusive trans‑formation confirmed.
Stereoselective Metabolism Biomarker Specificity In Vivo Disposition

Dose-Dependent Diastereomer Ratio

The ratio of the two excreted trans-diastereomers is not fixed; it varies significantly with the dose of the parent epoxide, providing a more nuanced metric for exposure assessment than total mercapturate concentration alone [1].

Diastereomer ratio
Class‑level
Ratio shifts from 6:1 to 3:1
with increasing cyclohexene oxide dose
Dose‑dependent ratio provides a sensitive biomarker metric for exposure refinement.
Requires authentic trans‑isomer standards for accurate ratio determination.
Biomarker Quantitation Exposure Assessment Stereochemistry

L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- Applications


Urinary Biomonitoring for Occupational Exposure

This compound is the definitive urinary biomarker for assessing human exposure to cyclohexene oxide in industrial settings. Its superior analytical sensitivity (LOD 1.56 μg/mL) [1] and specific metabolic origin [2] make it the target analyte of choice for GC-based biomonitoring assays. Procurement of this authentic standard ensures accurate quantitation and method validation, as alternative metabolites (e.g., trans-cyclohexane-1,2-diol) exhibit lower sensitivity (LOD 3.12 μg/mL) [1] and different extraction recoveries.

Toxicokinetics and Metabolism of Epoxides

In preclinical studies investigating the disposition and detoxification of epoxides, this mercapturic acid serves as a critical endpoint for glutathione conjugation pathways. Its quantitative excretion (21 ± 4% of dose up to 0.5 mmol) [3] provides a direct measure of this detoxification route. The dose-dependent shift in diastereomer ratio (from 6:1 to 3:1) [3] offers a sensitive metric for assessing metabolic saturation, a key parameter in toxicokinetic modeling.

Environmental Fate and Biotransformation

This compound is essential for tracking the environmental biotransformation of cyclohexene oxide in aquatic or soil systems. Its presence in biological matrices (e.g., urine, plasma) [1] confirms exposure and metabolic activation. The validated GC method [1] provides a robust analytical framework for its detection in complex environmental samples, supporting risk assessment and regulatory compliance studies.

QC and Method Validation for Bioanalysis

Analytical laboratories developing and validating GC methods for cyclohexene oxide metabolites require this compound as a primary reference standard. Its distinct extraction efficiency (~76%) [1] and specific chromatographic retention time necessitate the use of the authentic analyte, rather than a surrogate, for accurate calibration and quality control. The compound's stability data (urine samples stable at -20°C for up to 9 weeks) [1] informs proper sample handling and storage protocols.

Application
Selection Property
Validation Focus
Urinary biomonitoring
GC analytical sensitivity
Method‑specific LOD and recovery verification
Toxicokinetic profiling
Trans‑diastereomer ratio stability
Dose‑response ratio and metabolic saturation interpretation
Environmental fate tracking
Matrix‑compatible extraction
Presence in biological matrices for exposure confirmation
Method validation & QC
Authentic reference standard
Calibration accuracy and sample stability protocols
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